8-((bis(2-methoxyethyl)amino)methyl)-3-(4-chlorophenyl)-4,7-dihydroxy-2H-chromen-2-one hydrochloride

Descripción

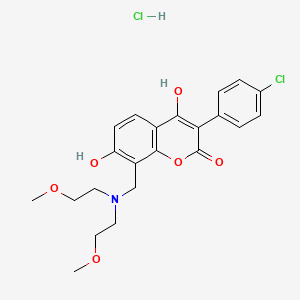

The compound 8-((bis(2-methoxyethyl)amino)methyl)-3-(4-chlorophenyl)-4,7-dihydroxy-2H-chromen-2-one hydrochloride is a synthetic chromenone derivative with a complex substitution pattern. Its structure features:

- A chromen-2-one core (a coumarin analog) with hydroxyl groups at positions 4 and 5.

- A 4-chlorophenyl substituent at position 3, contributing electron-withdrawing properties.

- A bis(2-methoxyethyl)aminomethyl group at position 8, enhancing solubility via polar methoxy moieties.

This compound’s design leverages modifications to the chromenone scaffold to optimize electronic, steric, and solubility profiles, making it a candidate for studies in medicinal chemistry and materials science.

Propiedades

IUPAC Name |

8-[[bis(2-methoxyethyl)amino]methyl]-3-(4-chlorophenyl)-4,7-dihydroxychromen-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClNO6.ClH/c1-28-11-9-24(10-12-29-2)13-17-18(25)8-7-16-20(26)19(22(27)30-21(16)17)14-3-5-15(23)6-4-14;/h3-8,25-26H,9-13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTZIASGUMDKBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)CC1=C(C=CC2=C1OC(=O)C(=C2O)C3=CC=C(C=C3)Cl)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25Cl2NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 8-((bis(2-methoxyethyl)amino)methyl)-3-(4-chlorophenyl)-4,7-dihydroxy-2H-chromen-2-one hydrochloride is a member of the coumarin family, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound features a coumarin backbone substituted with a chlorophenyl group and a bis(2-methoxyethyl)amino side chain. This unique structure is hypothesized to contribute to its biological activity.

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

-

Anticancer Activity

- Research indicates that coumarin derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that various coumarins show cytotoxic effects against human cancer cell lines such as MCF-7 (breast carcinoma) and HepG-2 (hepatocellular carcinoma) .

- The specific compound has not been extensively studied in clinical settings; however, its structural similarities to other active coumarins suggest potential for similar activity.

-

Enzyme Inhibition

- Coumarins are known to act as inhibitors of certain enzymes, particularly monoamine oxidase (MAO). The inhibition of MAO-B has implications for neurodegenerative diseases such as Parkinson's disease .

- The compound's ability to inhibit MAO-B could be explored further through structure-affinity relationship studies and docking simulations to confirm binding interactions.

- Antioxidant Properties

Understanding the mechanisms by which this compound exerts its biological effects is essential for evaluating its therapeutic potential:

- Cytotoxic Mechanisms : Coumarins may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

- Enzyme Interaction : The interaction with MAO-B can lead to increased levels of neurotransmitters such as dopamine, potentially alleviating symptoms associated with neurodegenerative disorders .

Research Findings and Case Studies

A selection of studies highlights the biological activity of related compounds and provides insight into potential applications:

| Study | Compound | Activity | Findings |

|---|---|---|---|

| Neelgundmath et al. (2015) | 6-methyl-4-substituted coumarins | Antitumor | IC50 values against MCF-7 and HepG-2 were reported, indicating strong activity for certain derivatives. |

| Benci et al. (2012) | Various coumarin derivatives | Enzyme inhibition | Identified selective MAO-B inhibitors with promising pharmacokinetic profiles. |

| Mirunalini et al. (2014) | Coumarin compounds | Cytotoxicity | Demonstrated dose-dependent cytotoxic effects on Hep2 cells with apoptotic characteristics. |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues of Chromenone Derivatives

Compound A : 5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(thiomorpholinomethyl)-4H-chromen-4-one (11a)

- Key Differences: Substituent at Position 2: 4-Methoxyphenyl (electron-donating) vs. 4-chlorophenyl (electron-withdrawing) in the target compound. Amino Group: Thiomorpholine (sulfur-containing) vs. bis(2-methoxyethyl)amine (oxygen-rich). Core Structure: 4H-chromen-4-one (keto form) vs. 2H-chromen-2-one (lactone form).

- Implications: The 4-methoxyphenyl group in Compound A may enhance π-π stacking interactions but reduce electrophilicity compared to the 4-chlorophenyl group. Thiomorpholine’s sulfur atom could alter hydrogen-bonding patterns (see ) and redox stability. Neutral form (non-salt) of Compound A likely has lower aqueous solubility than the hydrochloride salt of the target compound .

Compound B : 8-((bis(2-methoxyethyl)amino)methyl)-4,7-dihydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one Hydrochloride

- Key Differences :

- Substituent at Position 3 : 4-Methoxyphenyl (electron-donating) vs. 4-chlorophenyl (electron-withdrawing).

- Similar hydrochloride salt formulation ensures comparable solubility to the target compound .

Compound C : 4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one

- Key Differences: Substituent at Position 8: Triazolylmethyl group (hydrogen-bond acceptor/donor) vs. bis(2-methoxyethyl)aminomethyl. Additional Modifications: Methyl groups at positions 6 and 6.

- Implications :

Crystallographic Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.